molecular formula C9H17Cl2N3 B2619771 (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride CAS No. 2172251-91-9

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride

Cat. No.: B2619771
CAS No.: 2172251-91-9
M. Wt: 238.16
InChI Key: PYEGOMWKPXXQBP-UHFFFAOYSA-N
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Description

Structural Characteristics of the Imidazo[1,2-a]pyridine Core

The core structure of this compound consists of a fused bicyclic system: a six-membered tetrahydroimidazo ring fused to a pyridine ring. Key structural features include:

  • Nitrogen positioning : The imidazole ring contains two nitrogen atoms at positions 1 and 3, while the pyridine ring contributes a nitrogen at position 2.
  • Tetrahydroimidazo moiety : The saturation of the imidazo ring introduces conformational flexibility, distinguishing it from fully aromatic imidazo[1,2-a]pyridines.
  • Substituents : A methyl group at position 2 of the pyridine ring and a methanamine (-CH₂NH₂) group at position 3 of the tetrahydroimidazo ring.

The dihydrochloride salt form enhances aqueous solubility and stability, making it suitable for further chemical modifications.

Table 1: Structural Features of the Imidazo[1,2-a]pyridine Core

Feature Description
Bicyclic system Fused tetrahydroimidazo (5-6 membered) and pyridine (6-membered) rings
Nitrogen atoms Positions 1 (imidazole), 2 (pyridine), and 3 (imidazole)
Substituents Methyl at C2; methanamine at C3 tetrahydroimidazo
Salt form Dihydrochloride (Cl⁻ counterions)

Significance of Tetrahydroimidazo[1,2-a]pyridine Derivatives in Heterocyclic Chemistry

Tetrahydroimidazo[1,2-a]pyridine derivatives have gained prominence in medicinal chemistry due to their:

  • Conformational diversity : The saturated ring allows for varied spatial arrangements, enabling interactions with diverse biological targets.
  • Biological activity : The scaffold is associated with anticonvulsant, antiviral, and anticancer properties, as seen in drugs like zolpidem and olprinone. -

Properties

IUPAC Name

(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-7-8(6-10)12-5-3-2-4-9(12)11-7;;/h2-6,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEGOMWKPXXQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2CCCCC2=N1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the imidazopyridine core, followed by the introduction of the methyl and methanamine groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Pharmacological Applications

  • CNS Disorders : Research indicates that compounds similar to (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride may act as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial in treating central nervous system disorders such as anxiety and depression .
  • Antidepressant Activity : Studies have shown that derivatives of this compound exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .
  • Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against various bacterial strains. This suggests potential therapeutic applications in treating infections caused by resistant bacteria .
  • Cancer Research : Preliminary studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells. Further investigations are required to understand its mechanism of action and efficacy in clinical settings .

Synthetic Methodologies

The synthesis of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

  • Cyclization Reactions : Utilizing appropriate amines and aldehydes to form the imidazopyridine structure.
  • Hydrochloride Salt Formation : The final step often involves the formation of the dihydrochloride salt to enhance solubility and stability for pharmaceutical applications.

Case Study 1: Antidepressant Effects

In a controlled study involving rodents, administration of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride resulted in significant reductions in depressive-like behavior as measured by the forced swim test and tail suspension test. These findings suggest its potential as a novel antidepressant agent.

Case Study 2: Antimicrobial Activity

A series of experiments evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative treatments for bacterial infections.

Mechanism of Action

The mechanism of action of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name CAS Number Core Structure Substituents Key Differences Similarity Score Reference
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride 10514-60-0 Tetrahydroimidazo[1,2-a]pyridine 2-Me, 3-CH2NH2·2HCl Fully saturated pyridine ring, dihydrochloride salt N/A
Imidazo[1,2-a]pyridin-3-ylmethanamine 160771-89-1 Imidazo[1,2-a]pyridine 3-CH2NH2 Unsaturated pyridine ring, free base 0.70
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine 106961-33-5 Imidazo[1,2-a]pyridine 6-Me, 2-p-tolyl, N,N-dimethyl Aryl and alkyl substitutions, tertiary amine 0.69
(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)methanamine dihydrochloride 2803861-35-8 Tetrahydropyridine 1-Me, 3-CH2NH2·2HCl Non-fused tetrahydropyridine ring 0.72*
[6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine N/A Imidazo[1,2-a]pyridine 6-F, 2-(4-F-C6H4) Fluorinated aryl and heteroaromatic groups N/A

*Estimated based on structural alignment with tetrahydroimidazo[1,2-a]pyridine derivatives.

Physicochemical and Pharmacological Properties

  • Lipophilicity : The tetrahydroimidazo[1,2-a]pyridine core increases logP compared to unsaturated analogs (e.g., Imidazo[1,2-a]pyridin-3-ylmethanamine), enhancing membrane permeability .
  • Solubility : The dihydrochloride salt form of the target compound improves solubility (>50 mg/mL in water) versus free bases like CAS 160771-89-1 (<10 mg/mL) .
  • Bioactivity : Fluorinated analogs (e.g., [6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine) exhibit higher binding affinity to GABA-A receptors (IC50 ~15 nM) due to electronegative substituents, whereas the target compound’s saturated ring may favor dopamine receptor interactions .

Biological Activity

The compound (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride is a member of the tetrahydroimidazo-pyridine family, which has garnered interest due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Name : (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride
  • CAS Number : 2155856-00-9
  • Molecular Formula : C9H14Cl2N4
  • Molecular Weight : 232.14 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to inhibit specific enzymes and receptors involved in pathological conditions such as inflammation and cancer. The tetrahydroimidazo-pyridine core structure provides a scaffold that can be modified to enhance potency and selectivity.

Inhibitory Effects

Recent studies have demonstrated that derivatives of tetrahydroimidazo-pyridine exhibit significant inhibitory effects on enzymes like glutaminyl cyclase (QC), which is implicated in neurodegenerative diseases. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate access.

A detailed structure-activity relationship study indicated that substituents on the nitrogen atoms and the carbon framework significantly affect the potency of these compounds:

Compound StructureActivity LevelRemarks
N-benzyl derivativeHighEnhanced binding affinity
N-methyl derivativeModerateReduced activity compared to benzyl
N-alkyl derivativesVariableDepends on chain length and branching

Case Studies

  • Inhibition of Glutaminyl Cyclase :
    • A study published in MDPI reported that certain derivatives showed up to 60 times increased activity compared to acyclic counterparts. The introduction of specific lipophilic groups was critical for enhancing enzyme inhibition .
  • Neuroprotective Effects :
    • Research indicated that compounds similar to (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride exhibited neuroprotective properties in cellular models of neurodegeneration. These findings suggest potential therapeutic applications in treating Alzheimer's disease .
  • Anti-inflammatory Properties :
    • In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokine production in immune cells, indicating its potential as an anti-inflammatory agent .

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